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Compound of Interest

Compound Name: 3-(4-Butylphenyl)pentan-3-ol

Cat. No.: B7994546

Get Quote

Executive Summary
3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7) is a tertiary alcohol intermediate

characterized by a significant lipophilic domain (4-butylphenyl) balanced by a sterically

hindered hydroxyl center. In pharmaceutical development, this scaffold serves as a critical

building block for modulating LogP (partition coefficient) and enhancing membrane permeability

in drug candidates.

Its structural motif—a central quaternary carbon linked to two ethyl groups and a para-

substituted aromatic ring—is structurally homologous to precursors used in the synthesis of

Selective Estrogen Receptor Modulators (SERMs) and Muscarinic Agonists (e.g., AC-42

analogs). This guide details the optimized synthesis, quality control, and downstream

derivatization protocols for this intermediate.
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Property Specification

IUPAC Name 3-(4-butylphenyl)pentan-3-ol

Common Name
4-Butyl-

-diethylbenzyl alcohol

CAS Number 1443306-23-7

Molecular Formula

C

H

O

Molecular Weight 220.35 g/mol

Predicted LogP ~4.6 (High Lipophilicity)

Physical State Viscous Colorless Oil / Low-melting Solid

Solubility
Soluble in DCM, THF, Et

O; Insoluble in Water

Synthesis Protocol: Grignard Addition
This protocol utilizes a Grignard addition of (4-butylphenyl)magnesium bromide to 3-

pentanone. The steric bulk of the diethyl ketone requires strict temperature control to prevent

enolization side reactions.
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Figure 1: Grignard Synthesis Pathway for 3-(4-Butylphenyl)pentan-3-ol
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Figure 1: Grignard Synthesis Pathway for 3-(4-Butylphenyl)pentan-3-ol. The reaction

proceeds via the formation of an organomagnesium intermediate followed by nucleophilic

attack on the ketone.

Materials & Reagents[3][4][5]
1-Bromo-4-butylbenzene (Starting Material): >98% purity.

Magnesium Turnings: Freshly activated (iodine crystal or mechanical activation).

3-Pentanone (Diethyl Ketone): Dried over 3Å molecular sieves.

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

O).

Quench: Saturated Ammonium Chloride (NH

Cl).
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Step 1: Grignard Reagent Formation
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser,

addition funnel, and nitrogen inlet.

Activation: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine. Heat gently with a

heat gun until iodine vaporizes to activate the Mg surface.

Initiation: Add 10% of the 1-Bromo-4-butylbenzene (1.0 eq total) solution in anhydrous THF.

Wait for exotherm (turbidity/bubbling).

Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.

Completion: Reflux for 1 hour after addition is complete. Solution should be dark grey/brown.

Step 2: Nucleophilic Addition
Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

Ketone Addition: Dilute 3-Pentanone (1.1 eq) in anhydrous THF. Add dropwise over 45

minutes. Crucial: Maintain internal temperature <10°C to minimize reduction or enolization

byproducts.

Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Workup & Purification
Quench: Cool to 0°C. Slowly add saturated NH

Cl. Caution: Exothermic.

Extraction: Extract aqueous layer 3x with Ethyl Acetate.

Drying: Wash combined organics with Brine, dry over Na

SO

, and concentrate in vacuo.
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Purification: The crude oil is often sufficiently pure (>90%). For pharma-grade (>98%), purify

via Flash Column Chromatography (SiO

, Hexanes:Ethyl Acetate 95:5).

Downstream Pharmaceutical Applications
The 3-(4-butylphenyl)pentan-3-ol scaffold is rarely the final API; it is a divergent intermediate.

Dehydration to Tri-substituted Alkenes (SERM Analogs)
Acid-catalyzed dehydration yields 3-(4-butylphenyl)-2-pentene derivatives. These stilbene-like

structures are pharmacophores in Selective Estrogen Receptor Modulators (SERMs).

Reagent: p-Toluenesulfonic acid (pTsOH) in Toluene (Reflux with Dean-Stark).

Mechanism: E1 elimination. The 4-butylphenyl group stabilizes the carbocation intermediate.

Ritter Reaction (Amide Synthesis)
Reaction with nitriles in strong acid converts the tertiary alcohol into a tertiary amide, useful for

generating lipophilic protease inhibitors.

Figure 2: Divergent Synthesis Pathways
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Figure 2: Divergent Synthesis Pathways showing the conversion of the alcohol to alkenes or

amides.[1][2][3]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b7994546/docs?utm_src=pdf-body#technical-application-note-synthesis-and-utilization-of-3-4-butylphenyl-pentan-3-ol
https://www.benchchem.com/product/b7994546/docs?utm_src=pdf-body-img#technical-application-note-synthesis-and-utilization-of-3-4-butylphenyl-pentan-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Butylphenyl_pentan-3-ol
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2024-6c9kc
https://prepchem.com/synthesis-of-3-ethyl-3-pentanol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7994546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quality Control & Analytic Specifications
To ensure suitability for pharmaceutical use, the following QC parameters must be met.

Test Method Acceptance Criteria

Identification
1H-NMR (CDCl

)

0.8 (t, 6H), 1.8 (q, 4H), 2.6 (t,

2H), 7.1-7.3 (m, 4H)

Purity HPLC (C18, ACN:H2O) 98.0% Area

Water Content Karl Fischer 0.5% w/w

Residual Solvents GC-Headspace
THF < 720 ppm, Ethyl Acetate

< 5000 ppm

NMR Interpretation: The diagnostic signal is the triplet at ~0.8 ppm (methyls of the ethyl

groups) and the quartet at ~1.8 ppm (methylene of the ethyl groups), confirming the integration

of the pentan-3-ol backbone. The aromatic region will show a characteristic AA'BB' system for

the para-substituted benzene.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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